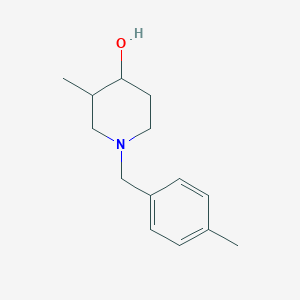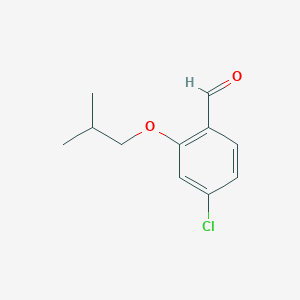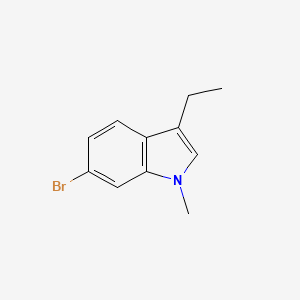![molecular formula C11H21NO B1475426 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol CAS No. 1596866-80-6](/img/structure/B1475426.png)
1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol
Übersicht
Beschreibung
“1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol” is a chemical compound with the molecular formula C11H21NO. It has a molecular weight of 183.29 g/mol. It is also known by other names such as “(1-Methylpiperidin-4-yl)methanol” and "(1-Methyl-4-piperidinyl)methanol" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutanol group attached to a methylpiperidine group. The InChI code for this compound is 1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3 .Physical And Chemical Properties Analysis
The compound has a density of 0.9±0.1 g/cm3, a boiling point of 189.0±13.0 °C at 760 mmHg, and a flash point of 72.4±18.5 °C . It also has a molar refractivity of 37.6±0.3 cm3, a polar surface area of 23 Å2, and a molar volume of 136.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One study focused on the synthesis of Schiff base ligands containing cyclobutane and thiazole rings, which demonstrated antimicrobial activities against various microorganisms. The study highlights the potential use of cyclobutane derivatives in developing antimicrobial agents (Cukurovalı et al., 2002).
Chemokine Receptor Antagonism
Another study discovered a compound with a 4-methylpiperidin-1-yl group that acted as an antagonist of the human CCR10 Ca2+ flux, showing potential efficacy in a murine model of contact hypersensitivity. This suggests a potential application in targeting chemokine receptors for therapeutic purposes (Abeywardane et al., 2016).
Sigma Receptor Ligands
Research into substituted 1-phenyl-2-cyclopropylmethylamines, including those with 4-methylpiperidine moieties, showed high affinity for sigma receptors. These findings indicate the relevance of such compounds in exploring sigma receptor-mediated biological processes and potential therapeutic applications (Prezzavento et al., 2007).
DNA Repair Pathway Inhibition
A study on the inhibition of the ERCC1-XPF endonuclease activity to sensitize cancer cells to chemotherapeutic agents highlights the use of compounds with 4-methylpiperazin-1-yl groups. This work contributes to understanding the role of specific chemical structures in enhancing the efficacy of cancer treatments (Elmenoufy et al., 2020).
Synthetic Chemistry
The synthesis and characterization of new Schiff base ligands with cyclobutane rings, along with their antimicrobial activity, underscore the utility of cyclobutane derivatives in synthetic chemistry and potential pharmacological applications (Yilmaz & Cukurovalı, 2003).
Eigenschaften
IUPAC Name |
1-[(4-methylpiperidin-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-10-3-7-12(8-4-10)9-11(13)5-2-6-11/h10,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAJEDTYUKMFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



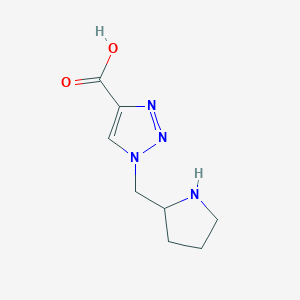

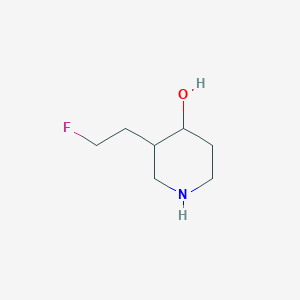

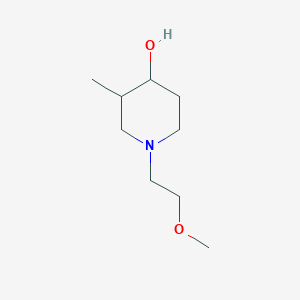

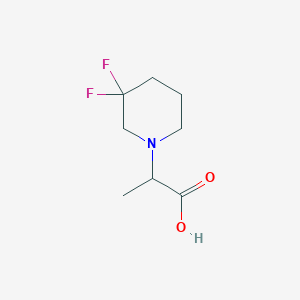
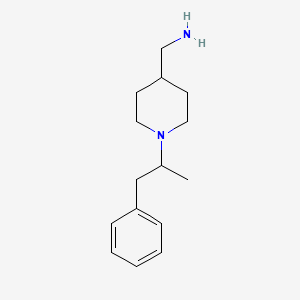
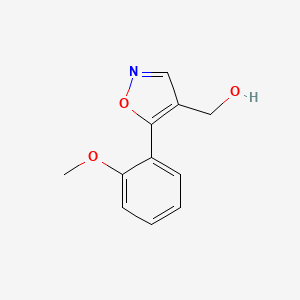
![2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B1475359.png)

